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Introduction
GSK467 is a potent and selective, cell-penetrant inhibitor of Lysine-Specific Demethylase 5B

(KDM5B), also known as JARID1B or PLU1.[1][2][3] KDM5B is a histone H3 lysine 4 (H3K4)

demethylase that plays a crucial role in the regulation of gene transcription. Its dysregulation

has been implicated in various cancers, making it an attractive therapeutic target. This

technical guide provides a comprehensive overview of the target selectivity profile of GSK467,

including its inhibitory potency, selectivity against other histone demethylases, and the

signaling pathways it modulates. Detailed experimental methodologies are also provided to

enable researchers to replicate and build upon these findings.

Data Presentation: Inhibitor Potency and Selectivity
GSK467 exhibits high potency for KDM5B with a Ki of 10 nM and an IC50 of 26 nM.[1][2] Its

selectivity has been characterized against other members of the Jumonji C (JmjC) domain-

containing histone demethylase family, demonstrating a favorable profile for a research tool

and potential therapeutic lead.
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Target Ki (nM) IC50 (nM)
Selectivity
Fold vs.
KDM5B

Reference

KDM5B

(JARID1B)
10 26 - [1][2]

KDM4C - ~4680 180 [1][3]

KDM6 Subfamily \multicolumn{2}{c
}{No measurable

inhibitory effects}
>1000 [1][3]

Other JmjC

Family Members
\multicolumn{2}{c

}{Data not

publicly

available}

-

Note: The IC50 for KDM4C is estimated based on the reported 180-fold selectivity.[1][3] A

broader selectivity panel against other histone demethylases and off-targets is not extensively

documented in publicly available literature.

Core Signaling Pathway: KDM5B and PI3K/AKT
KDM5B is a key regulator of the PI3K/AKT signaling pathway, a critical cascade for cell

proliferation, survival, and growth.[4][5][6][7] KDM5B directly binds to the promoter of the

PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[5][6][7] By demethylating

H3K4me2/3 at the PIK3CA promoter, KDM5B enhances its transcription, leading to increased

p110α protein levels. This, in turn, promotes the hyperactivation of the PI3K/AKT pathway.[5][6]

[7] Inhibition of KDM5B with GSK467 is expected to reverse this effect, leading to decreased

PI3K/AKT signaling.
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KDM5B-PI3K/AKT Signaling Pathway Inhibition by GSK467.

Experimental Protocols
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Detailed methodologies for key experiments are provided below. These protocols are

representative of standard assays used for the characterization of histone demethylase

inhibitors.

Biochemical IC50 Determination using a TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to determine the in vitro potency of GSK467 against KDM5B. The assay measures the

demethylation of a biotinylated histone H3K4me3 peptide substrate.

Materials:

Recombinant human KDM5B

Biotinylated H3K4me3 peptide substrate

Europium-labeled anti-histone H3 antibody

Allophycocyanin (APC)-conjugated streptavidin

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM α-ketoglutarate, 50 µM Ascorbic Acid, 50 µM

(NH4)2Fe(SO4)2·6H2O, 0.01% BSA, 0.01% Tween-20

GSK467 compound stock solution in DMSO

384-well low-volume microplates

Procedure:

Prepare serial dilutions of GSK467 in DMSO. Further dilute the compound in Assay Buffer to

the desired final concentrations.

Add 2 µL of the diluted GSK467 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 4 µL of KDM5B enzyme solution (final concentration ~1 nM) to each well.

Incubate for 15 minutes at room temperature.
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Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K4me3 peptide

substrate (final concentration ~50 nM).

Incubate for 60 minutes at room temperature.

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-

histone H3 antibody and APC-conjugated streptavidin in TR-FRET detection buffer.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and

620 nm after excitation at 340 nm.

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against

the logarithm of the GSK467 concentration. Fit the data using a four-parameter logistic

equation to determine the IC50 value.

Target Selectivity Profiling Workflow
A systematic approach is required to determine the selectivity of an inhibitor across a panel of

related enzymes. The following workflow outlines the key steps in this process.
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Experimental Workflow for Inhibitor Selectivity Profiling.

Conclusion
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GSK467 is a highly potent and selective inhibitor of KDM5B. Its well-defined activity against its

primary target and limited off-target effects on closely related histone demethylases make it a

valuable tool for studying the biological functions of KDM5B. The primary mechanism of action

relevant to cancer biology appears to be through the modulation of the PI3K/AKT signaling

pathway. The experimental protocols and workflows provided herein offer a foundation for

researchers to further investigate the therapeutic potential of KDM5B inhibition and to

characterize the selectivity of novel epigenetic modulators. Further studies are warranted to

establish a more comprehensive selectivity profile of GSK467 against a broader range of

epigenetic and non-epigenetic targets.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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